molecular formula C6H7ClN2 B1281071 2-Amino-3-chloro-5-methylpyridine CAS No. 31430-41-8

2-Amino-3-chloro-5-methylpyridine

Cat. No. B1281071
CAS RN: 31430-41-8
M. Wt: 142.58 g/mol
InChI Key: COTHZSSUQJRBQH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C6H7N. It is characterized by a pyridine ring which is substituted with an amino group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 2-Amino-3-chloro-5-methylpyridine and its derivatives can be achieved through several methods. One approach involves the Knoevenagel condensation, cyclization, chlorination, hydrolysis, and Hoffman reaction starting from 4,4-dimethoxy-2-butanone and malononitrile, with an overall yield reported to be 57.3% . Another method describes the synthesis of a related compound, 2-chloro-5-hydroxynicotinonitrile, via 5-amino-2-chloro-3-methylpyridine, which could potentially be adapted for the synthesis of 2-Amino-3-chloro-5-methylpyridine .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-methylpyridine derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of bis(2-amino-5-methylpyridinium) tetrachlorozincate was determined, showing minimal tetrahedral distortion of the ZnCl4^2− ion . Additionally, the crystal structure of 2-amino-5-methylpyridine hydrochloride has been solved, providing insights into the arrangement of molecules and the importance of C-H...O interactions .

Chemical Reactions Analysis

2-Amino-3-chloro-5-methylpyridine can participate in various chemical reactions. It has been used to form complexes with metals such as zinc and cobalt, indicating its ability to act as a ligand . The photochemical dimerization of 2-aminopyridines, including 2-amino-5-chloropyridine, has been studied, resulting in the formation of 1,4-dimers with anti-trans configuration . These reactions highlight the compound's reactivity and potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-chloro-5-methylpyridine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 2-amino-5-methylpyridine hydrochloride and hydrobromide salts reveals information about their stability and intermolecular interactions . The synthesis and characterization of 2-chloro-3-amino-4-methylpyridine oxychloride cement provide data on its vibrational properties, which are essential for understanding its behavior in various environments . Furthermore, the study of Co(II) complexes with 2-amino-5-chloropyridine sheds light on their magnetic properties and electronic spectra, which are crucial for applications in materials science .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : 2-Amino-3-chloro-5-methylpyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in crop protection from pests .
    • Methods of Application : The synthesis of TFMP involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); this is followed by vapor–phase fluorination of 2,3,5-DCTC .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of Organic Compounds

    • Summary of Application : 2-Chloro-5-methylpyridine, which can be synthesized from 2-Amino-3-chloro-5-methylpyridine, is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of synthesis are not detailed in the source .
    • Results or Outcomes : The compounds synthesized from 2-Chloro-5-methylpyridine include 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2’-bipyridine, and 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .

Safety And Hazards

2-Amino-3-chloro-5-methylpyridine can cause skin irritation and serious eye irritation . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

3-chloro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTHZSSUQJRBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482442
Record name 2-Amino-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-5-methylpyridine

CAS RN

31430-41-8
Record name 2-Amino-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloro-5-methylpyridine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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